(S)-4-Amino-5-phenylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

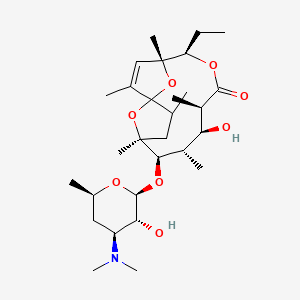

Übersicht

Beschreibung

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s common uses and sources.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability.Wissenschaftliche Forschungsanwendungen

Marine Bacteria and Peptide Inhibition

A study by Um et al. (2013) identified thalassospiramides A and D, peptides from the marine bacterium Thalassospira sp., which include 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) derivatives. These compounds showed inhibition of nitric oxide production in stimulated macrophage cells, suggesting potential anti-inflammatory properties Um et al., 2013.

Organic Compound Degradation

Moody et al. (2002) investigated the degradation of biphenyl by Mycobacterium sp. PYR-1, identifying metabolites including 5-oxo-5-phenylpentanoic acid. This research provides insights into the microbial breakdown of environmental pollutants Moody et al., 2002.

Enzyme Inhibition and Drug Discovery

Liang et al. (2011) discovered stictamides A-C, compounds containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits, from a new Sticta sp. of lichen. These compounds specifically inhibited MMP12, an enzyme implicated in tissue remodeling and various diseases, suggesting a potential route for drug development Liang et al., 2011.

Novel Compounds Synthesis

The Friedel–Crafts reaction study by Natekar and Samant (2010) explored the synthesis of various phenylpentanoic acid derivatives, highlighting methodologies for creating complex organic compounds with potential applications in medicinal chemistry Natekar and Samant, 2010.

Cyanobacteria-Derived Peptides

Research by Williams et al. (2003) on the marine cyanobacterium Symploca sp. led to the isolation of tasiamide B, a peptide incorporating 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), showcasing the diversity of natural products and their potential pharmacological activities Williams et al., 2003.

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and safe handling practices.

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.

For a specific compound like “(S)-4-Amino-5-phenylpentanoic acid”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for bioactive compounds, the Protein Data Bank for biomolecules, or the American Chemical Society’s database for a wide range of compounds could be useful. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied.

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBAOHLJWLYLQE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-5-phenylpentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)